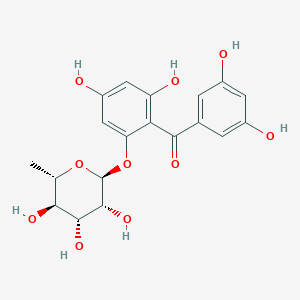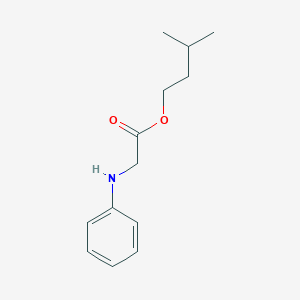
Triplostoside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triplostoside A is a natural product isolated from the roots of the plant Dipsacus asper. It belongs to the class of iridoid glycosides, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic applications and unique chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triplostoside A is complex and involves multiple steps. The primary method of obtaining this compound is through extraction from the roots of Dipsacus asper. The extraction process typically involves the use of ethanol to obtain a crude extract, which is then subjected to various chromatographic techniques to isolate this compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction methods, which may limit its availability for extensive research and application.
Analyse Chemischer Reaktionen
Types of Reactions
Triplostoside A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a model compound to study the reactivity and properties of iridoid glycosides.
Industry: While its industrial applications are limited, this compound could be used in the development of new pharmaceuticals and bioactive compounds.
Wirkmechanismus
The mechanism of action of Triplostoside A involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins, leading to its cytotoxic and anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with key signaling molecules involved in cell proliferation and inflammation .
Vergleich Mit ähnlichen Verbindungen
Triplostoside A can be compared with other iridoid glycosides such as loganin, cantleyoside, and lisianthioside. These compounds share similar structural features but differ in their biological activities and therapeutic potentials . This compound is unique due to its specific chemical structure and the distinct biological activities it exhibits.
List of Similar Compounds
- Loganin
- Cantleyoside
- Lisianthioside
- 6-O-beta-D-apiofuranosyl sweroside
Eigenschaften
Molekularformel |
C35H52O20 |
|---|---|
Molekulargewicht |
792.8 g/mol |
IUPAC-Name |
methyl 6-[4-(2,2-dimethoxyethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C35H52O20/c1-6-14-15(8-22(46-3)47-4)17(11-49-32(14)54-34-28(42)26(40)24(38)20(9-36)52-34)31(45)51-19-7-16-18(30(44)48-5)12-50-33(23(16)13(19)2)55-35-29(43)27(41)25(39)21(10-37)53-35/h6,11-16,19-29,32-43H,1,7-10H2,2-5H3 |
InChI-Schlüssel |
DNZCAZQBJHUVDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CC(OC)OC)C=C)OC5C(C(C(C(O5)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone](/img/structure/B13445104.png)
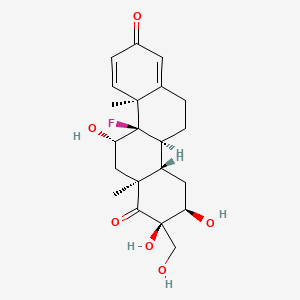
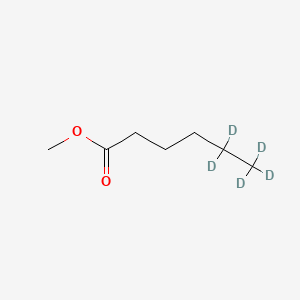

![(6S)-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13445136.png)
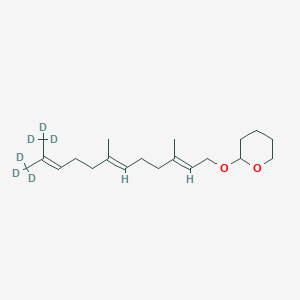


![(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13445165.png)
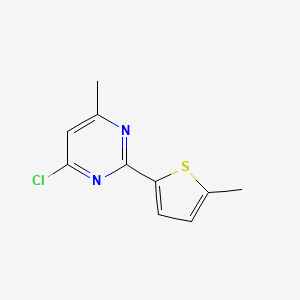
![(2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13445173.png)
![(12aS)-12a,13-Dihydro-9-hydroxy-8-methoxy-6H-indolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B13445182.png)
